The synthesis of 1-Chloropropan-2-yl bis(3-chloropropyl) phosphate typically involves the reaction of chloropropanol derivatives with phosphorus oxychloride or similar phosphorus-containing reagents. A proposed synthetic route includes:
This method allows for high yields and purities, making it a preferred approach for synthesizing this compound in laboratory settings.
The molecular structure of 1-Chloropropan-2-yl bis(3-chloropropyl) phosphate can be described as follows:
The compound can be represented using SMILES notation: CC(CCl)OP(=O)(OCCCCl)OCCCCl
, indicating its structural complexity and functional groups involved.
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate is involved in several chemical reactions typical for organophosphates:
These reactions highlight its potential as a precursor for synthesizing other organophosphate compounds or modifying existing ones.
The mechanism of action for 1-Chloropropan-2-yl bis(3-chloropropyl) phosphate primarily revolves around its interaction with biological systems:
Understanding these mechanisms is crucial for assessing its safety and potential applications in biochemistry.
The physical and chemical properties of 1-Chloropropan-2-yl bis(3-chloropropyl) phosphate include:
These properties influence its handling, storage, and application in various industrial processes.
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate has several scientific applications:
The versatility of this compound makes it valuable across multiple fields, including materials science, agricultural chemistry, and pharmacology.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1